5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline
Brand Name: Vulcanchem
CAS No.: 64895-59-6
VCID: VC17264148
InChI: InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3
SMILES:
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline

CAS No.: 64895-59-6

Cat. No.: VC17264148

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline - 64895-59-6

Specification

CAS No. 64895-59-6
Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
IUPAC Name 6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine
Standard InChI InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3
Standard InChI Key CPBJSZORQJNJEG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)SC2=C(C=C(C3=C2C=CC=N3)N)OC

Introduction

Chemical and Physical Properties

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight312.4 g/mol
IUPAC Name6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine
CAS Registry Number64895-59-6
Solubility (Predicted)Low in water; high in DMSO

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.40 ppm (broad singlet, NH₂) and δ 3.80–3.85 ppm (singlets for OCH₃ groups) confirm the amino and methoxy substituents .

  • IR Spectroscopy: Bands at 1618 cm⁻¹ (C=N stretch) and 1211 cm⁻¹ (C-O-C asymmetric stretch) validate the quinoline and ether functionalities .

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions) align with conjugated quinoline systems .

Synthesis and Manufacturing

Skraup Reaction with Post-Modification

A modified Skraup reaction forms the quinoline core from 4-methoxy-2-nitroaniline and glycerol, followed by nitro reduction to yield 6-methoxy-8-aminoquinoline . Subsequent thioetherification introduces the p-methoxyphenylthio group via nucleophilic aromatic substitution (SNAr) using 4-methoxythiophenol under basic conditions .

Ugi-Azide Multicomponent Reaction

For analogs, the Ugi-azide reaction couples 6-methoxy-8-aminoquinoline with aldehydes, isocyanides, and azides to generate tetrazole hybrids, though this method requires optimization for sulfur-containing substrates .

Optimization and Yield Considerations

  • Thioetherification Yield: ~58% after column chromatography (CH₂Cl₂/MeOH) .

  • Challenges: Steric hindrance at the 5-position complicates thiophenol addition, necessitating elevated temperatures (80–100°C) and anhydrous DMF as solvent .

Applications in Drug Development and Beyond

Therapeutic Agent Development

  • Antimalarial Lead: Structural analogs with fluorine at the 4-position of the phenylthio group show improved metabolic stability in liver microsomes .

  • Anticancer Hybrids: Conjugation with cisplatin derivatives via the amino group enhances DNA cross-linking efficiency .

Materials Science Applications

As a ligand, the compound coordinates to Ru(II) centers in photovoltaic dyes, achieving a solar conversion efficiency of 8.7% in DSSCs . The sulfur atom facilitates charge transfer across TiO₂ interfaces .

Comparative Analysis with Related Compounds

Table 2: Bioactivity of Quinoline Derivatives

CompoundSubstituentsIC₅₀ (Malaria)IC₅₀ (MCF-7)
5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline5-SPh-4-OCH₃, 6-OCH₃, 8-NH₂1.2 µM25 µM
8-Aminoquinoline8-NH₂0.8 µM>100 µM
6-Methoxyquinoline6-OCH₃>10 µM50 µM
4-Methoxyphenylthioquinoline4-SPh-OCH₃5.5 µM18 µM

Key Insight: The 5-position phenylthio group enhances antimalarial potency 4.6-fold over 4-substituted analogs, likely due to improved heme binding .

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